molecular formula C12H19N5O3 B10963439 1,5-dimethyl-N-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole-3-carboxamide

1,5-dimethyl-N-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10963439
M. Wt: 281.31 g/mol
InChI Key: COCNYYGKSVMHDP-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Amidation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the piperidyl group.

    1-Methyl-4-piperidyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the dimethyl substitution on the pyrazole ring.

Uniqueness

1,5-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the piperidyl group and the dimethyl substitution on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H19N5O3

Molecular Weight

281.31 g/mol

IUPAC Name

1,5-dimethyl-N-(1-methylpiperidin-4-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H19N5O3/c1-8-11(17(19)20)10(14-16(8)3)12(18)13-9-4-6-15(2)7-5-9/h9H,4-7H2,1-3H3,(H,13,18)

InChI Key

COCNYYGKSVMHDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2CCN(CC2)C)[N+](=O)[O-]

Origin of Product

United States

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